molecular formula C18H25N3O3 B3491847 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

Cat. No.: B3491847
M. Wt: 331.4 g/mol
InChI Key: XAQDJOPRYLFPAN-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclohexyl group attached to a piperazine ring, which is further connected to a nitrophenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of cyclohexylamine with piperazine to form 4-cyclohexylpiperazine.

    Nitration: The next step involves the nitration of a suitable precursor to introduce the nitro group onto the phenyl ring.

    Coupling Reaction: Finally, the 4-cyclohexylpiperazine is coupled with the nitrophenyl ethanone under appropriate conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyclohexylpiperazin-1-yl)-2-(4-aminophenyl)ethanone: A reduced form of the compound with an amino group instead of a nitro group.

    1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone: A derivative with a methoxy group on the phenyl ring.

    1-(4-Cyclohexylpiperazin-1-yl)-2-(4-chlorophenyl)ethanone: A derivative with a chloro group on the phenyl ring.

Uniqueness

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone is unique due to the presence of both a cyclohexylpiperazine moiety and a nitrophenyl ethanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-18(14-15-6-8-17(9-7-15)21(23)24)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQDJOPRYLFPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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